![molecular formula C13H15BFNO2 B2647366 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid CAS No. 2377607-87-7](/img/structure/B2647366.png)
5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid
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Overview
Description
1-Cyanocyclohexylacetic acid is a chemical compound used as an intermediate in the production of various pharmaceuticals . It’s also known as 1-Cyanocyclohexaneacetic acid .
Synthesis Analysis
1-Cyanocyclohexylacetic acid can be produced from a (1-cyanocyclohexyl)-malonic acid dialkyl ester through a process of decarbalkoxylation, transesterification with a benzyl alcohol, and final hydrogenation .Molecular Structure Analysis
The molecular formula of 1-Cyanocyclohexylacetic acid is C9H13NO2 . The structure includes a cyclohexyl ring with a cyanide (CN) group and an acetic acid group attached .Chemical Reactions Analysis
Cyanoacetohydrazides, which are similar to 1-Cyanocyclohexylacetic acid, have been used as precursors in reactions leading to the construction of heterocycles . They can act as both N- and C-nucleophiles, reacting with various reactants to synthesize a variety of polyfunctional heterocyclic compounds .Physical And Chemical Properties Analysis
1-Cyanocyclohexylacetic acid is a white solid with a molecular weight of 167.21 g/mol . It has a shelf life of limited duration and should be stored at temperatures between 2-8°C .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound can be used in Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Gabapentin
The compound can be used in the synthesis of Gabapentin , a medication used to treat epilepsy, neuropathic pain, hot flashes, and restless legs syndrome . It is also used as an impurity in the production of Gabapentin .
Preparation of (1-Cyanocyclohexyl)-malonic Acid Dialkyl Ester
The compound can be used in the preparation of (1-Cyanocyclohexyl)-malonic acid dialkyl ester . This ester can be used as a building block in organic synthesis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(1-cyanocyclohexyl)-2-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO2/c15-12-5-4-10(8-11(12)14(17)18)13(9-16)6-2-1-3-7-13/h4-5,8,17-18H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZWUCOLZQGZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2(CCCCC2)C#N)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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